2-Methylbenzaldehyde

Catalog No.
S593282
CAS No.
529-20-4
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzaldehyde

CAS Number

529-20-4

Product Name

2-Methylbenzaldehyde

IUPAC Name

2-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3

InChI Key

BTFQKIATRPGRBS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C=O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Slightly soluble in water; soluble in carbon tetrachloride, ethanol, ethyl ether, benzene; very soluble in acetone
In water, 1.18X10+3 mg/L at 25 °C (est)

Synonyms

2-methylBenzaldehyde; o-Tolualdehyde (8CI); 2-Formyltoluene; 2-Methylbenzaldehyde; 2-Tolualdehyde; NSC 103152; o-Methylbenzaldehyde; o-Toluic aldehyde;

Canonical SMILES

CC1=CC=CC=C1C=O

Organic Synthesis

-Methylbenzaldehyde serves as a valuable starting material for the synthesis of various organic compounds. Its reactive aldehyde group readily undergoes various reactions, including:

  • Aldol condensation: This reaction combines 2-methylbenzaldehyde with another aldehyde or ketone to form more complex molecules with extended carbon chains.
  • Wittig reaction: This reaction utilizes 2-methylbenzaldehyde as a starting material to form alkenes with desired functionalities.
  • Reductive amination: This reaction transforms 2-methylbenzaldehyde into primary amines, essential building blocks for pharmaceuticals and other compounds.

2-Methylbenzaldehyde, also known as o-tolualdehyde, is an organic compound with the chemical formula CH₃C₆H₄CHO. It is a colorless liquid with an almond-like odor []. This aromatic aldehyde is an endogenous metabolite, meaning it is naturally produced within living organisms []. 2-Methylbenzaldehyde holds significance in scientific research due to its applications in organic synthesis and its potential role in biological processes [, ].


Molecular Structure Analysis

The key feature of 2-Methylbenzaldehyde's structure is the aromatic benzene ring (C₆H₆) attached to a formyl group (CHO), which is responsible for its aldehyde functionality []. The methyl group (CH₃) is positioned at the second carbon atom (ortho position) relative to the formyl group. This substitution pattern influences the molecule's chemical properties compared to unsubstituted benzaldehyde [].


Chemical Reactions Analysis

2-Methylbenzaldehyde can participate in various chemical reactions due to the presence of the aldehyde group and the aromatic ring. Here are some notable examples:

  • Synthesis

    One common method for synthesizing 2-methylbenzaldehyde involves the formylation of ortho-xylene (1,2-dimethylbenzene) using a variety of catalysts, such as palladium or vanadium compounds [].

    Balanced chemical equation: C₆H₄(CH₃)₂ + CHOOH → CH₃C₆H₄CHO + H₂O (reference [])

  • Aldol Condensation

    2-Methylbenzaldehyde can undergo aldol condensation reactions with other carbonyl compounds in the presence of a base catalyst to form more complex molecules with β-hydroxycarbonyl functionalities [].

  • Oxidation

    The aldehyde group in 2-methylbenzaldehyde is susceptible to oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) to form 2-methylbenzoic acid [].

    Balanced chemical equation: CH₃C₆H₄CHO + 2KMnO₄ + H₂O → CH₃C₆H₄COOH + 2KOH + 2MnO₂ + 2KOH (reference [])


Physical And Chemical Properties Analysis

  • Melting Point: Not reported.
  • Boiling Point: 199–200 °C (390–392 °F; 472–473 K) [].
  • Solubility: Soluble in most organic solvents like ethanol, acetone, and dichloromethane []. Slightly soluble in water [].
  • Stability: Stable under normal storage conditions []. Decomposes upon exposure to strong acids or bases [].

2-Methylbenzaldehyde is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also flammable and should be handled with care away from heat sources []. Always consult safety data sheets (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Physical Description

O-tolualdehyde is a clear liquid. (NTP, 1992)
Solid

Color/Form

Liquid

XLogP3

2.1

Boiling Point

392 to 396 °F at 760 mm Hg (NTP, 1992)
200.0 °C
200 °C

Flash Point

153 °F (NTP, 1992)

Density

1.0386 at 66 °F (NTP, 1992)
d194 1.04
1.0328 g/cu cm at 20 °C

LogP

2.26 (LogP)
2.26
log kow = 2.26

Melting Point

25 °C
<25°C

UNII

Q7E5H6W6BG

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (64%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (62.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 140 °F ; 8.0 mm Hg at 163° F; 26.0 mm Hg at 207° F (NTP, 1992)
0.335 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

529-20-4

Wikipedia

O-tolualdehyde

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

2-Methylbenzaldehyde can be produced by partial oxidation of o-xylene, e.g., in acetic acid with cobalt salts as catalysts and bromine compounds as promoters. It can also be obtained from 2-methylbenzyl chloride by gas-phase oxidation at 350-450 °C in the presence of AL2O3-V2O5 catalysts. In the Sommelet reaction, 2-methylbenzyl chloride reacts with hexamethylenetetramine to form 2-methylbenzaldehyde. This reaction can also use industrial chlorination mixtures containing small amounts of highly chlorinated products in addition to 2-methylbenzyl chloride and unreacted o-xylene.
Prepared by reacting nitropropane with o-xylyl bromide in the presence of sodium ethanoate.

Dates

Modify: 2023-08-15
Denmark et al. N-silyl oxyketene imines are underused yet highly versatile reagents for catalytic asymmetric synthesis. Nature Chemistry, doi: 10.1038/nchem.857, published online 3 October 2010 http://www.nature.com/nchem

Explore Compound Types